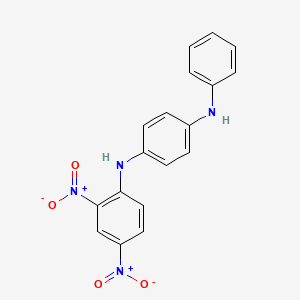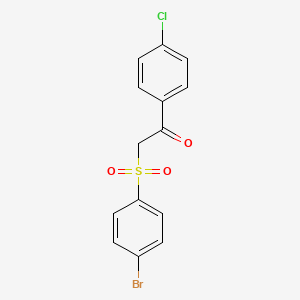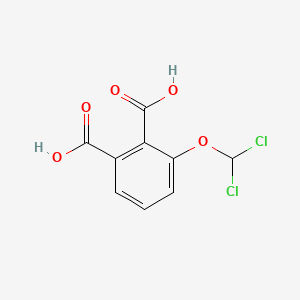
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone: is a chemical compound known for its unique structure, which includes both a benzothiazine and a thiophene ring.
Métodos De Preparación
The synthesis of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone typically involves the reaction of benzothiazine derivatives with thiophene compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Benzothiazine derivatives: Compounds that contain the benzothiazine ring structure.
Thiophene derivatives: Compounds that contain the thiophene ring structure.
What sets this compound apart is its unique combination of both benzothiazine and thiophene rings, which can confer distinct chemical and biological properties .
Propiedades
| 105942-32-3 | |
Fórmula molecular |
C13H9NOS2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4H-1,4-benzothiazin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C13H9NOS2/c15-13(11-6-3-7-16-11)12-8-14-9-4-1-2-5-10(9)17-12/h1-8,14H |
Clave InChI |
JEZLJXMPDVBRCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC=C(S2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
